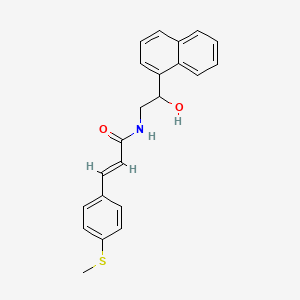![molecular formula C19H26N4O4 B2810437 N-cyclopentyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 941984-49-2](/img/structure/B2810437.png)
N-cyclopentyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents: : Ethyl iodide, methyl iodide, base (e.g., potassium carbonate)
Conditions: : Nucleophilic substitution reactions
Reaction: : Alkylation to introduce ethyl and methyl substituents on the pyrido[2,3-d]pyrimidine ring.
Step 3: Acetylation
Reagents: : Acetic anhydride
Conditions: : Acidic catalyst
Reaction: : Introduction of the acetyl group to complete the acetamide structure.
Industrial Production Methods: Industrial production of this compound typically involves a streamlined process with optimized reaction conditions for high yield and purity. Continuous flow synthesis and microwave-assisted synthesis are advanced methods used to improve efficiency and scalability.
Types of Reactions
Oxidation: : N-cyclopentyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide can undergo oxidation to form oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of amines or alcohol derivatives.
Substitution: : Various nucleophilic and electrophilic substitution reactions can occur, modifying the substituents on the pyrido[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), mild heating
Reduction: : Sodium borohydride (NaBH4), catalytic hydrogenation
Substitution: : Halides (e.g., bromine, iodine), strong bases or acids
Major Products Formed
Oxidation Products: : Oxo derivatives
Reduction Products: : Amine and alcohol derivatives
Substitution Products: : Various substituted pyrido[2,3-d]pyrimidine derivatives
科学的研究の応用
N-cyclopentyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide has several notable applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its interactions with biological macromolecules.
Medicine: : Explored for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: : Used in the development of novel materials and chemical processes.
作用機序
Molecular Targets and Pathways: The compound exerts its effects through various biochemical pathways:
Enzyme Inhibition: : It can inhibit specific enzymes involved in disease processes.
Receptor Binding: : The compound may bind to particular receptors, modulating their activity.
Signal Transduction: : It influences cellular signaling pathways, affecting cell behavior and function.
Similar Compounds
N-cyclohexyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide: : Slightly larger cycloalkyl group, different binding affinities and pharmacokinetics.
N-cyclopentyl-2-(5-methoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide: : Methoxy instead of ethoxy group, altering solubility and reactivity.
Uniqueness: N-cyclopentyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide stands out due to its unique combination of cyclopentyl and ethoxy groups, impacting its chemical behavior and potential applications. Its specific structure makes it a valuable compound for targeted research and development efforts.
Hope that satisfies your curiosity about this fascinating compound!
特性
IUPAC Name |
N-cyclopentyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-4-12-10-20-17-15(16(12)27-5-2)18(25)23(19(26)22(17)3)11-14(24)21-13-8-6-7-9-13/h10,13H,4-9,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWILAWUUJUJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-bromophenyl)-8-(4-tert-butylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2810354.png)
![2-[1-(2-Fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B2810357.png)
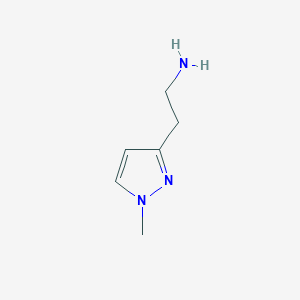
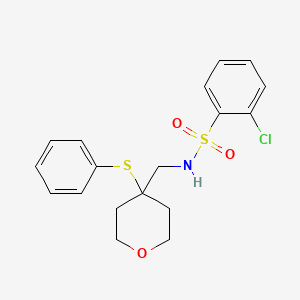

![(E)-N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2810365.png)
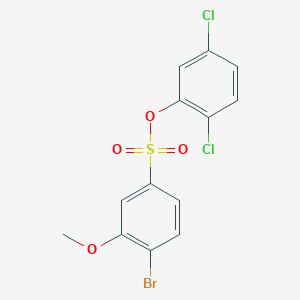
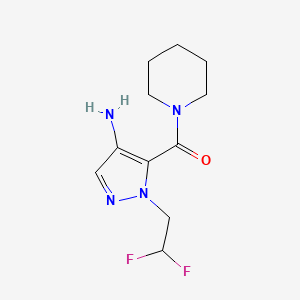
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B2810371.png)
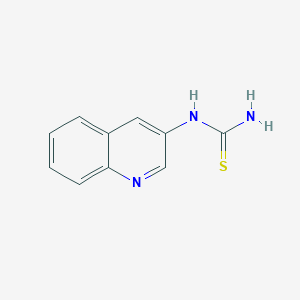
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide;hydrochloride](/img/structure/B2810373.png)
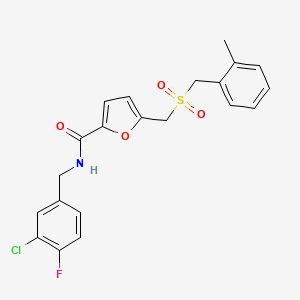
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2810375.png)
